BenchChemオンラインストアへようこそ!

4-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide

Hammett substituent constant carbonic anhydrase inhibition structure-activity relationship

4-Methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide (CAS 955234-28-3) is a fully synthetic, multi-functionalized pyrrolidine-benzenesulfonamide hybrid. Its architecture integrates three pharmacochemically distinct modules: a 5-oxopyrrolidine core bearing an N-(p-tolyl) substituent, a methylene (–CH₂–) linker, and a 4-methoxybenzenesulfonamide terminus (MW 374.46 g·mol⁻¹; C₁₉H₂₂N₂O₄S).

Molecular Formula C19H22N2O4S
Molecular Weight 374.46
CAS No. 955234-28-3
Cat. No. B2721784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide
CAS955234-28-3
Molecular FormulaC19H22N2O4S
Molecular Weight374.46
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H22N2O4S/c1-14-3-5-16(6-4-14)21-13-15(11-19(21)22)12-20-26(23,24)18-9-7-17(25-2)8-10-18/h3-10,15,20H,11-13H2,1-2H3
InChIKeyBEXXPVOZBYXBSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide (CAS 955234-28-3): Structural Identity and Procurement-Relevant Classification


4-Methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide (CAS 955234-28-3) is a fully synthetic, multi-functionalized pyrrolidine-benzenesulfonamide hybrid [1]. Its architecture integrates three pharmacochemically distinct modules: a 5-oxopyrrolidine core bearing an N-(p-tolyl) substituent, a methylene (–CH₂–) linker, and a 4-methoxybenzenesulfonamide terminus (MW 374.46 g·mol⁻¹; C₁₉H₂₂N₂O₄S) [2]. This compound belongs to a broader class of pyrrolidine-containing benzenesulfonamides that have demonstrated nanomolar inhibitory potency against human carbonic anhydrase isoforms (hCA I, hCA II) and acetylcholinesterase (AChE), as well as antimicrobial and DNA-binding activities, positioning the scaffold as a versatile starting point for medicinal chemistry and chemical biology investigations [1].

Why 4-Methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide Cannot Be Interchanged with Close Structural Analogs in Scientific Procurement


Within the pyrrolidine-benzenesulfonamide chemical space, minor peripheral modifications produce substantial shifts in enzyme-inhibitory selectivity, antimicrobial spectrum, and DNA-binding propensity [1]. The 4-methoxy substituent on the benzenesulfonamide ring modulates the electron density of the sulfonamide –NH– group, directly affecting zinc coordination in carbonic anhydrase active sites and hydrogen-bonding networks in AChE [1]. Simultaneously, the methylene linker between the pyrrolidinone ring and the sulfonamide nitrogen controls conformational flexibility and the spatial orientation of the two pharmacophoric modules—a parameter that the regioisomeric directly-attached analog (CAS 896308-02-4) rigidifies differently [2]. The p-tolyl group on the pyrrolidinone nitrogen further tunes lipophilicity and steric occupancy in enzyme hydrophobic pockets [1]. These cumulative structural features mean that substituting even a single functional group—e.g., replacing 4-methoxy with 4-methyl (CAS 954714-66-0) or removing the methylene linker—can invert selectivity profiles or abolish activity entirely. Consequently, this specific compound represents a distinct chemical entity whose procurement rationale cannot be satisfied by generic in-class replacements without confirmatory comparative data.

Quantitative Differentiation Evidence for 4-Methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide (CAS 955234-28-3) Relative to Closest Analogs


Electronic Differentiation of the 4-Methoxy Substituent vs. 4-Methyl and Unsubstituted Benzenesulfonamide Analogs

The 4-methoxy group (–OCH₃) on the benzenesulfonamide ring of CAS 955234-28-3 carries a Hammett σₚ constant of –0.27, making it a moderate electron-donating substituent, in contrast to the 4-methyl analog (CAS 954714-66-0; σₚ = –0.17) and the unsubstituted benzenesulfonamide analog (σₚ = 0.00) [1]. In the pyrrolidine-benzenesulfonamide class, electron-donating substituents at the 4-position of the benzenesulfonamide ring have been shown to enhance inhibitory potency against human carbonic anhydrase isoforms by strengthening the sulfonamide nitrogen–zinc coordination interaction; the most potent CA inhibitor in the Poyraz et al. series (compound 3b) achieved Ki values of 17.61 ± 3.58 nM (hCA I) and 5.14 ± 0.61 nM (hCA II) [2]. The 4-methoxy congener is predicted, based on this class-level SAR trend, to exhibit stronger CA binding than the 4-methyl or unsubstituted counterparts, though direct comparative biochemical data for CAS 955234-28-3 against these specific comparators have not been published as of the literature cutoff date.

Hammett substituent constant carbonic anhydrase inhibition structure-activity relationship

Conformational Flexibility Advantage of the Methylene Linker vs. Directly Attached Analog

CAS 955234-28-3 features a methylene (–CH₂–) linker connecting the pyrrolidinone 3-position to the sulfonamide nitrogen, whereas the regioisomeric analog 4-methoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide (CAS 896308-02-4) attaches the sulfonamide directly to the pyrrolidine ring without a spacer [1]. The additional rotatable bond in CAS 955234-28-3 increases the accessible conformational space and allows the 4-methoxybenzenesulfonamide moiety to sample a wider range of orientations relative to the pyrrolidinone core. In the related pyrrolidine-benzenesulfonamide series studied by Poyraz et al., docking analyses revealed that the spatial positioning of the sulfonamide group critically determines the ability to engage both the catalytic zinc ion and nearby hydrophobic pockets in carbonic anhydrase isoforms, as well as the peripheral anionic site in AChE [2]. While direct head-to-head biochemical comparison of the methylene-linked vs. directly-attached congeners has not been reported, the additional degree of conformational freedom in CAS 955234-28-3 provides a structurally rational basis for differentiated target engagement that may be exploited in structure-based design campaigns.

conformational analysis linker engineering regioisomeric comparison

Lipophilicity Modulation by p-Tolyl vs. Phenyl Pyrrolidinone N-Substitution

The N-(p-tolyl) substituent on the pyrrolidinone ring of CAS 955234-28-3 (contributed clogP increment ≈ +0.5 relative to N-phenyl) increases calculated lipophilicity compared to the hypothetical N-phenyl analog [1]. Within the pyrrolidine-benzenesulfonamide class, lipophilicity variations driven by N-aryl substitution have been associated with altered membrane permeability and differential antimicrobial activity profiles; the Poyraz et al. study reported that compounds in this series exhibited MIC values ranging from 62.5 to 500 µg/mL against bacterial and fungal strains, with antituberculosis activity (MIC 15.62 µg/mL for select members) [2]. The p-tolyl group's modest lipophilicity enhancement may favor partitioning into mycobacterial cell wall lipids, though no direct comparative MIC data for CAS 955234-28-3 vs. the N-phenyl analog have been published. Procurement decisions targeting antimycobacterial or Gram-positive screening programs should account for this calculated lipophilicity difference when selecting among commercially available pyrrolidine-benzenesulfonamide analogs.

lipophilicity clogP pyrrolidinone N-substituent

Patent-Class Positioning: Pyrrolidine Sulfonamide Motif in TRPV4 Antagonism and Ion Channel Modulation

The pyrrolidine sulfonamide chemotype embodied by CAS 955234-28-3 falls within the generic structural scope of multiple patent families claiming TRPV4 antagonists for cardiovascular, pulmonary, and pain indications [1]. Patent WO-2018055524-A1 (GlaxoSmithKline) discloses pyrrolidine sulfonamide analogs of Formula I wherein the sulfonamide nitrogen is attached to a substituted pyrrolidine ring, encompassing the core connectivity pattern present in CAS 955234-28-3 [1]. The specific 4-methoxybenzenesulfonamide + methylene-linked pyrrolidinone + p-tolyl substitution combination offers a distinct three-dimensional pharmacophore fingerprint within this patent space. While no explicit IC₅₀ or Ki values for CAS 955234-28-3 at TRPV4 have been disclosed in the public domain, the compound's structural compliance with the Markush claims positions it as a tractable starting point for TRPV4-focused medicinal chemistry programs seeking to explore SAR around the sulfonamide aryl ring and pyrrolidine N-substituent simultaneously.

TRPV4 antagonist ion channel pyrrolidine sulfonamide patent

High-Priority Research and Industrial Application Scenarios for 4-Methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide (CAS 955234-28-3)


Carbonic Anhydrase Inhibitor Screening and Isoform Selectivity Profiling

Based on the established nanomolar hCA I/II inhibitory activity of the pyrrolidine-benzenesulfonamide class (Ki values as low as 5.14 ± 0.61 nM for hCA II reported by Poyraz et al.) and the electron-donating character of the 4-methoxy substituent (σₚ = –0.27) predicted to enhance zinc coordination [1], CAS 955234-28-3 is a strong candidate for carbonic anhydrase inhibition screening panels. The compound should be profiled against a panel of human CA isoforms (hCA I, II, IV, IX, XII) to determine its selectivity fingerprint. Its differentiation from the 4-methyl (CAS 954714-66-0) and unsubstituted benzenesulfonamide analogs in primary CA inhibition assays would directly test the Hammett-based potency prediction established in Section 3, Evidence Item 1 [1]. Procurement for this application is recommended when the intended assay format is a fluorescence-based or stopped-flow CO₂ hydration assay using recombinant human CA isoforms [2].

TRPV4 Antagonist Hit Identification and SAR Expansion

The structural compliance of CAS 955234-28-3 with the pyrrolidine sulfonamide Markush claims of patent WO-2018055524-A1 positions it as a viable hit-like compound for TRPV4 antagonist screening [3]. The combination of a 4-methoxybenzenesulfonamide terminus, methylene linker, and N-(p-tolyl)pyrrolidinone core offers three independent vectors for chemical optimization. Procurement is most appropriate for laboratories running FLIPR-based calcium flux assays in TRPV4-overexpressing HEK293 cells, using GSK3395879 or structurally related tool antagonists as positive controls. The methylene linker flexibility (see Evidence Item 2) may confer a binding mode distinct from directly-attached sulfonamide analogs, justifying inclusion of CAS 955234-28-3 as a unique member of a TRPV4-focused screening library alongside its regioisomer CAS 896308-02-4 [3].

Antimicrobial and Antimycobacterial Phenotypic Screening

The Poyraz et al. class-level data demonstrating antituberculosis activity (MIC 15.62 µg/mL against M. tuberculosis) and broad-spectrum antibacterial/antifungal effects (MIC range 62.5–500 µg/mL) for pyrrolidine-benzenesulfonamides support screening CAS 955234-28-3 in antimicrobial phenotypic assays [1]. The p-tolyl group's modest lipophilicity contribution (estimated ΔclogP ≈ +0.5 vs. N-phenyl, per Evidence Item 3) may enhance mycobacterial cell wall penetration. This compound should be prioritized for procurement by groups conducting resazurin microtiter assays (REMA) against M. tuberculosis H37Rv or broth microdilution assays against ESKAPE pathogen panels, with the understanding that its specific MIC values have not yet been published and must be determined experimentally [1].

DNA-Binding and Biophysical Interaction Studies

The pyrrolidine-benzenesulfonamide chemotype has been shown to interact with DNA in biophysical assays, as reported by Poyraz et al., where compounds in this class produced measurable DNA-binding effects [1]. CAS 955234-28-3, with its 4-methoxybenzenesulfonamide group capable of engaging in both hydrogen-bonding and π-stacking interactions, is a rational candidate for UV-Vis titration, fluorescence displacement, and circular dichroism studies with calf thymus DNA or defined oligonucleotide sequences. Procurement is indicated for biophysical laboratories seeking to establish structure–affinity relationships for sulfonamide-DNA interactions, particularly when comparing the effect of the 4-methoxy substituent against the 4-methyl or 4-chloro analogs in parallel experiments [1].

Quote Request

Request a Quote for 4-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.